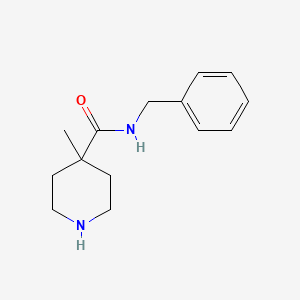

N-benzyl-4-methylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-methylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14(7-9-15-10-8-14)13(17)16-11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNOTHVIYDVVKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646535 | |

| Record name | N-Benzyl-4-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-61-5 | |

| Record name | N-Benzyl-4-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Benzyl 4 Methylpiperidine 4 Carboxamide and Its Analogues

Strategic Synthesis of the Core Piperidine-4-carboxamide Scaffold

The formation of the central piperidine (B6355638) ring substituted at the 4-position with both a methyl and a carboxamide group is the foundational challenge in synthesizing the target molecule. Various strategies can be employed to construct this sterically hindered quaternary center.

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds and can be applied to the synthesis of piperidine rings through intramolecular cyclization. researchgate.netjocpr.com This process typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of a 4,4-disubstituted piperidine, a suitable acyclic precursor containing both an amine and a carbonyl group (or functionalities that can be converted to them) at appropriate positions would be required to cyclize via an intramolecular reductive amination pathway.

Commonly used reducing agents for this transformation are selective borohydride (B1222165) reagents that can reduce the iminium ion in the presence of the initial carbonyl group. harvard.edu

Table 1: Selective Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

| Sodium cyanoborohydride (NaBH₃CN) | Effective under mildly acidic conditions; selectively reduces iminium ions over ketones/aldehydes. masterorganicchemistry.comharvard.edu |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN; highly effective for a wide range of substrates. harvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | Can be used for both imine reduction and, in some cases, direct reductive amination from the carbonyl and amine starting materials. researchgate.net |

While direct construction of the 4,4-disubstituted ring via this method can be challenging, reductive amination is more frequently employed to introduce substituents onto a pre-formed piperidine ring.

Multicomponent Reactions in Piperidine-4-carboxamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex heterocyclic scaffolds like piperidines. researchgate.nettaylorfrancis.comresearchgate.net Several named MCRs can produce highly functionalized piperidine derivatives. For instance, a one-pot reaction involving an aromatic aldehyde, an amine, and a β-ketoester can yield substituted piperidones. scispace.com

The Strecker reaction, another powerful MCR, is particularly relevant for synthesizing scaffolds with a 4-amino-4-carboxylic ester moiety, which can be a precursor to the desired 4-methyl-4-carboxamide structure. nih.gov An optimized Strecker-type condensation of a piperidone with an amine and a cyanide source can yield an α-aminonitrile, which can be further hydrolyzed to an amide or carboxylic acid.

These MCRs provide rapid access to complex piperidine cores that can be further elaborated to achieve the target N-benzyl-4-methylpiperidine-4-carboxamide structure. taylorfrancis.com

Derivatization of Piperidine-4-carboxylic Acid Precursors

A highly effective and common strategy begins with a commercially available or readily synthesized piperidine-4-carboxylic acid derivative. google.com This precursor serves as a versatile scaffold for introducing the necessary substituents at the N-1 and C-4 positions.

A typical synthetic sequence involves:

Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is often protected, for example with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during subsequent steps. chemicalbook.com

α-Methylation: The carbon at the 4-position, adjacent to the carboxyl group, can be methylated. This is typically achieved by forming an enolate of a corresponding ester (e.g., methyl or ethyl ester) using a strong base like lithium diisopropylamide (LDA) and then quenching the enolate with an electrophilic methyl source, such as methyl iodide.

Functional Group Interconversion: The resulting 4-methyl-piperidine-4-carboxylic acid ester is the key intermediate. The ester can then be hydrolyzed back to the carboxylic acid before being converted to the carboxamide.

N-Benzylation and Methylation Techniques on the Piperidine Ring

With the 4-methyl-4-carboxamide scaffold in hand (or its carboxylic acid precursor), the next step is the introduction of the benzyl (B1604629) group at the nitrogen atom.

N-Benzylation: This is typically achieved through nucleophilic substitution. The secondary piperidine nitrogen acts as a nucleophile, displacing a leaving group from a benzyl electrophile. Common reagents and conditions include:

Benzyl Halides: Benzyl bromide or benzyl chloride are frequently used in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid byproduct. guidechem.com

Reductive Amination: If starting with a free secondary amine, reductive amination with benzaldehyde (B42025) offers a mild and efficient alternative to direct alkylation. masterorganicchemistry.com This method avoids the risk of over-alkylation.

A patent describes a synthetic route where methyl 4-piperidinecarboxylate hydrochloride is alkylated with benzyl bromide and triethylamine (B128534) to generate methyl N-benzyl-4-piperidinecarboxylate. google.com

Formation of the Carboxamide Moiety

The conversion of the carboxylic acid group at the C-4 position into a primary carboxamide is a critical final step. Several standard methods are available for this transformation.

Acid Chloride Formation Followed by Aminolysis: The carboxylic acid can be activated by converting it into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride is then treated with ammonia (B1221849) (often as aqueous ammonium (B1175870) hydroxide) to form the primary amide. A patented method for a related compound involves reacting N-benzyl-4-piperidinecarboxylic acid with thionyl chloride and then treating the intermediate with ammonia water in an ice bath. google.com

Peptide Coupling Reagents: A milder and very common approach involves the use of coupling reagents that facilitate the direct condensation of the carboxylic acid with an amine source (ammonia in this case). nih.govluxembourg-bio.com These reagents activate the carboxylic acid in situ to form a reactive intermediate that readily reacts with the amine. growingscience.com

Table 2: Common Coupling Reagents for Amide Formation

| Reagent(s) | Description |

| EDC / HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely used system that minimizes side reactions and racemization. nih.gov |

| HATU / DIPEA | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is a highly efficient coupling system. growingscience.com |

| B(OCH₂CF₃)₃ | Tris(2,2,2-trifluoroethyl) borate (B1201080) has been reported as an effective reagent for direct amidation, offering operational simplicity. acs.org |

This direct coupling approach is often preferred for complex molecules due to its mild conditions and high efficiency. researchgate.net

Stereochemical Control in Synthesis

The target molecule, this compound, does not possess any stereocenters, as the C-4 position is a quaternary carbon with two identical substituents on the ring (the -CH₂- groups at C-3 and C-5). However, for analogues of this compound where additional substituents are present on the piperidine ring (e.g., at the 2, 3, 5, or 6 positions), controlling the stereochemistry becomes a critical aspect of the synthesis. nih.gov

Methods to achieve stereochemical control in piperidine synthesis include:

Diastereoselective Reactions: Utilizing substrate-controlled reactions where the existing stereochemistry of a starting material directs the stereochemical outcome of a subsequent reaction. For example, the reduction of a substituted piperidone can lead to specific diastereomers of the corresponding piperidinol. nih.gov

Enantioselective Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other. acs.org This is crucial for preparing non-racemic piperidine derivatives. For instance, asymmetric hydrogenation of pyridine (B92270) precursors or enantioselective versions of cyclization reactions can set the stereochemistry early in the synthesis. google.comacs.org

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemistry of a reaction, after which the auxiliary is removed.

While not directly applicable to the achiral target compound, these advanced stereoselective strategies are essential for the synthesis of its chiral analogues, which are common in medicinal chemistry. nih.govthieme-connect.com

Enantioselective and Diastereoselective Synthetic Approaches

The development of synthetic methods that control the three-dimensional arrangement of atoms is a cornerstone of modern medicinal chemistry. For analogues of this compound, various strategies have been employed to achieve high levels of enantioselectivity and diastereoselectivity.

Diastereoselective Methods: The piperidine ring is a common motif in pharmaceuticals, and numerous methods have been developed for the diastereoselective synthesis of highly substituted derivatives. nih.gov One approach involves the diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors, followed by regioselective ring-opening to create densely functionalized piperidines. nih.gov Another strategy employs iron(III) chloride (FeCl₃) to catalyze the cyclization of allylic substrates, yielding cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org This method relies on the thermodynamic equilibration of the products to favor the more stable cis-isomer. acs.org

Recent advancements include boronyl radical-catalyzed (4+2) cycloaddition reactions to produce polysubstituted piperidines with substituents at the 3, 4, and 5-positions, a structure not easily accessible through other means. nih.gov Additionally, the hydrogenation of substituted pyridines can diastereoselectively produce cis-piperidines, which can then be converted to their trans-diastereoisomers through base-mediated epimerization. rsc.org

A summary of selected diastereoselective methods applicable to piperidine synthesis is presented below.

| Method | Key Reagents/Catalyst | Outcome | Key Features |

| Amino-directed Epoxidation | 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid | Highly substituted, oxygenated piperidines | Overcomes steric hindrance through hydrogen bonding. nih.gov |

| Iron-Catalyzed Cyclization | FeCl₃ | cis-2,6-disubstituted piperidines | Eco-friendly, high diastereoselectivity via thermodynamic equilibration. acs.org |

| Boronyl Radical Cycloaddition | Diboron(4) compounds, 4-phenylpyridine | Polysubstituted piperidines (3,4,5-positions) | Metal-free, high atom economy, broad substrate scope. nih.gov |

| Pyridine Hydrogenation & Epimerization | H₂, various catalysts; Base | cis and trans isomers of substituted pipecolinates | Access to a wide range of regio- and diastereoisomers. rsc.org |

Enantioselective Methods: Achieving enantioselectivity often involves the use of chiral catalysts or auxiliaries. A practical continuous flow protocol has been developed for the synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, affording functionalized piperidines in high yield and diastereomeric ratio within minutes. acs.org This method highlights the potential for rapid and scalable access to enantioenriched piperidine derivatives. acs.org Palladium-catalyzed reactions have also been utilized for the synthesis of chiral piperidines, where the choice of solvent can significantly influence stereoselectivity. ajchem-a.com

Chiral Resolution Techniques for this compound Stereoisomers

When a synthesis produces a racemic or diastereomeric mixture, chiral resolution techniques are employed to separate the individual stereoisomers.

Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for separating enantiomers. For instance, racemic intermediates of opioid analgesics, which are 1,3-dimethyl-4-phenylpiperidine derivatives, have been successfully resolved using cellulose-based CSPs like Chiralcel OD and Chiralcel OJ. nih.gov The effectiveness of the separation on these columns can be influenced by the polarity of the substituents on the piperidine ring. nih.gov

Kinetic Resolution: Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, enantioenriched starting material and the product.

Catalytic Kinetic Resolution: A notable method involves the catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation using chiral hydroxamic acids and N-heterocyclic carbene (NHC) catalysts. nih.gov This technique has demonstrated practical selectivity factors for separating cis and trans isomers. nih.gov

Asymmetric Deprotonation: Another approach is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines by deprotonation using a chiral ligand like sparteine (B1682161) with n-BuLi. whiterose.ac.uk This method yields both the recovered starting material and the 2,2-disubstituted products with high enantiomeric ratios. whiterose.ac.uk

Classical Resolution with Diastereomeric Salt Formation: This traditional method involves reacting a racemic mixture of an amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties, such as solubility. For example, racemic 2-piperidin-2-yl-ethanol has been resolved using chiral resolving agents like (S)-(+)-camphorsulfonic acid or N-acetyl-L-Leucine. google.comgoogleapis.com The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then recovering the desired enantiomer from the salt. google.comgoogleapis.com

| Resolution Technique | Principle | Example Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of 1,3-dimethyl-4-phenylpiperidine enantiomers on cellulose-based columns. nih.gov |

| Catalytic Kinetic Resolution | Enantioselective acylation with a chiral catalyst. | Resolution of disubstituted piperidines using chiral hydroxamic acids. nih.gov |

| Asymmetric Deprotonation | Enantioselective proton removal with a chiral base. | Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.uk |

| Diastereomeric Salt Formation | Crystallization-based separation of diastereomeric salts. | Resolution of 2-piperidin-2-yl-ethanol with N-acetyl-L-Leucine. google.com |

Process Optimization and Scalability Studies for Research Production

Transitioning a synthetic route from a laboratory scale to a larger research production scale requires careful optimization of reaction conditions to ensure efficiency, safety, and reproducibility.

An optimized synthesis for a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, demonstrates a typical workflow for process improvement. researchgate.net The synthesis began with 1-benzylpiperidin-4-one and proceeded through a Strecker-type condensation to yield an anilino-nitrile, followed by hydrolysis and esterification. researchgate.net A critical final step, the catalytic N-debenzylation, was extensively optimized by examining various catalysts, solvents, and additives. researchgate.net

The table below summarizes the optimization of the N-debenzylation of a related piperidine intermediate, highlighting how systematic changes in reaction conditions can dramatically improve yield and purity.

| Entry | Conditions (Solvent; Additive; Time; Pressure) | Catalyst (10% Pd-C) | Yield (%) | Purity (%) |

| 1 | MeOH; HCO₂NH₄; 24 h; 1 atm | 100 wt. % | 10–15 | - |

| 2 | MeOH/AcOH (99:1); H₂; 24 h; 3–4 atm | 10 wt. % | 80–90 | 85 |

| 3 | AcOH (glacial); H₂; 4–6 h; 3–4 atm | 10 wt. % | > 90 | 90 |

| 4 | H₂O/AcOH (3:2); ~5 eq. HCl; 3–4 h; 3–4 atm | 10 wt. % | ~ 95 | 96–98 |

| Adapted from an optimized N-debenzylation procedure for a related anilido-ester. researchgate.net |

The results indicate that conducting the reaction in an acidic aqueous medium (H₂O/AcOH with HCl) led to the best combination of yield, purity, and reaction rate. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles

Conformational Analysis and its Influence on Biological Recognition

The piperidine (B6355638) ring, a saturated heterocycle, is not planar and primarily adopts a low-energy chair conformation to minimize steric and torsional strain. However, less stable twist-boat conformations can also be populated and may be stabilized upon binding to a biological target. nih.gov The orientation of substituents on the piperidine ring—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—is critical for biological recognition.

For N-acylpiperidines, which share features with the N-benzylpiperidine core, the interplay between the nitrogen lone pair and the carbonyl group influences the conformational preference of substituents. nih.gov A gauche interaction between a C-F bond and an amide moiety, for instance, can favor a specific conformation that enhances molecular recognition. sci-hub.se The shape complementarity between the ligand's preferred conformation and the target's binding site is a crucial determinant of affinity and activity. Analysis of N-acylpiperidine structures in the Protein Data Bank (PDB) reveals that while the chair conformation is most common, a significant percentage (23%) adopt a twist-boat conformation when bound to proteins, indicating that the less favorable conformation can be stabilized by ligand-protein interactions. nih.gov

Impact of N-substitutions on Piperidine Nitrogen on Activity Profiles

The substituent on the piperidine nitrogen is a key determinant of the molecule's pharmacological profile. The N-benzyl group is a common and often effective choice for achieving favorable interactions with various receptors.

Studies on a series of N-(1-benzylpiperidin-4-yl)arylacetamides, which are structurally related to the compound of interest, have shown that the N-benzyl moiety is crucial for high affinity at sigma receptors. researchgate.net Research on naphthamide derivatives has indicated that a benzyl (B1604629) group at the N-1 position of the piperidine ring is optimal for favorable interactions with Dopamine (B1211576) D4 and Serotonin (B10506) 5-HT2A receptors. nih.gov

The nature of the N-substituent significantly influences binding affinity. Modifications to the benzyl group or its replacement with other arylalkyl groups can modulate activity and selectivity. For example, increasing the linker length between the phenyl ring and the piperidine nitrogen has been shown to decrease affinity for certain receptors. nih.gov Conversely, substitutions on the aromatic ring of the benzyl group can either maintain or slightly decrease affinity for some targets while significantly increasing it for others. researchgate.net The choice of N-alkyl group generally has a minimal impact on certain reaction selectivities, suggesting a broad tolerance for various groups at this position in synthetic transformations. acs.org

| N-Substituent | Target Receptor(s) | Effect on Affinity | Reference |

|---|---|---|---|

| Benzyl | Dopamine D4, Serotonin 5-HT2A | Favorable interaction, optimal for affinity | nih.gov |

| Phenylpropyl | Dopamine D4 | Potent ligand | nih.gov |

| Increased linker length (e.g., phenylethyl, phenylpropyl) | Dopamine D4, Serotonin 5-HT2A | Decreased affinity | nih.gov |

| Substituted Benzyl (e.g., halogenated) | Sigma-1 and Sigma-2 | Similar affinity for sigma-1, increased for sigma-2 | researchgate.net |

Role of Substituents on the Piperidine-4-carboxamide Moiety

The piperidine-4-carboxamide moiety serves as a versatile scaffold that anchors key pharmacophoric elements for interaction with biological targets. ontosight.aiontosight.ai The methyl group at the 4-position and the carboxamide group itself are critical for defining the compound's structure-activity relationship.

The carboxamide group is a key hydrogen bonding motif, capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). These interactions are often essential for anchoring the ligand within the active site of a protein. The presence and orientation of the carboxamide are critical for activity in many classes of compounds. nih.gov

Rational Design of N-benzyl-4-methylpiperidine-4-carboxamide Analogues

Rational drug design leverages the understanding of SAR to create new analogues with improved properties. Strategies such as bioisosteric replacement and scaffold hopping are central to this process.

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. drughunter.comdrugdesign.org This principle is widely applied to the piperidine-4-carboxamide scaffold.

The amide group of the carboxamide moiety is a frequent target for bioisosteric replacement to improve metabolic stability and other properties. drughunter.com Heterocyclic rings such as oxadiazoles, triazoles, or imidazoles can mimic the hydrogen bonding properties of amides while offering different electronic and pharmacokinetic profiles. drughunter.comnih.gov For instance, a 1,3,4-oxadiazole (B1194373) has been shown to act as an effective bioisostere for an amide in certain enzyme inhibitors. nih.gov

The phenyl ring of the N-benzyl group is also amenable to replacement. A thiophene (B33073) ring, for example, is a classic bioisostere for a benzene (B151609) ring. sci-hub.se In a series of sigma receptor ligands, replacing the phenyl ring of an acetamide (B32628) moiety with thiophene, naphthyl, or indole (B1671886) rings had no significant effect on sigma-1 receptor affinity, demonstrating the viability of such replacements. researchgate.net However, replacing it with imidazole (B134444) or pyridyl rings led to a significant loss in affinity. researchgate.net

| Original Group | Bioisosteric Replacement | Potential Outcome | Reference |

|---|---|---|---|

| Amide | Oxadiazole, Triazole, Oxazole | Enhance metabolic stability, modulate pharmacokinetics | drughunter.comnih.gov |

| Phenyl Ring | Thiophene, Naphthyl, Indole | Maintain or modulate receptor affinity | researchgate.net |

| Phenyl Ring | Cyclohexyl Ring | Can be an acceptable replacement, altering π-stacking potential | sci-hub.se |

| Carboxylic Acid | Tetrazole, 5-oxo-1,2,4-oxadiazole | Enhance oral bioavailability while maintaining activity | drughunter.com |

Scaffold hopping is a computational or rational design strategy that aims to identify new molecular cores (scaffolds) that are structurally distinct from a known active compound but retain the same biological activity by presenting key pharmacophoric features in a similar spatial arrangement. nih.gov This approach is valuable for discovering novel intellectual property and improving physicochemical or ADME (absorption, distribution, metabolism, and excretion) properties. dundee.ac.uk

The piperidine-4-carboxamide framework itself has been identified as a valuable new scaffold for designing inhibitors against specific targets. For example, through a pharmacophore-assisted virtual screening, the piperidine-4-carboxamide moiety was identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. nih.gov This demonstrates the utility of the core structure as a starting point for fragment-based design, where molecular fragments are identified and then grown or combined to create a lead compound.

Modern drug discovery often employs scaffold hopping to move away from a problematic chemical series while retaining the desired biological effect. nih.gov This can involve replacing the entire piperidine-4-carboxamide core with another ring system that maintains the crucial vectoral orientation of key substituents. dundee.ac.uk

Stereochemical Contributions to Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of chiral compounds. When a molecule contains one or more stereocenters, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different potencies, selectivities, and metabolic profiles.

For piperidine derivatives, the introduction of substituents can create chiral centers, for example, at positions 2, 3, or 4 of the ring. The synthesis of chiral 2-substituted piperidine-4-carboxylic acids highlights the importance of controlling stereochemistry to produce specific, biologically active isomers. researchgate.net

The biological activity of this compound analogues can be highly dependent on the stereochemistry at the 4-position if additional substituents create a chiral center. The different spatial arrangements of the methyl and carboxamide groups can lead to one stereoisomer fitting optimally into a target's binding site while the other fits poorly or not at all. Therefore, stereoselective synthesis is often a critical aspect of the drug discovery process for this class of compounds to ensure that the most potent and selective isomer is obtained. researchgate.net

Identification of Pharmacophoric Elements within the this compound Structure

The identification of pharmacophoric elements is a cornerstone of medicinal chemistry, providing a molecular framework of essential features responsible for a compound's biological activity. For this compound, a scaffold found in various biologically active agents, the pharmacophore can be deconstructed by analyzing its core structural components: the N-benzyl group, the piperidine ring, the 4-methyl substituent, and the 4-carboxamide moiety. Structure-activity relationship (SAR) studies on analogous compounds provide critical insights into the role of each component.

Key Structural Components and Their Roles:

N-Benzyl Group: This aromatic moiety primarily serves as a hydrophobic feature, engaging in van der Waals or hydrophobic interactions within the binding site of a target protein. researchgate.net The N-benzylation of piperidine and other amine-containing scaffolds has been shown to significantly influence receptor affinity and potency. nih.govnih.gov For instance, in a series of N-benzyl piperidinol derivatives, this group was crucial for activity against the enzyme USP7. nih.gov The electronic properties and size of the benzyl ring can be modulated through substitution to enhance binding affinity. Studies on related N-benzyl compounds have shown that introducing substituents on the phenyl ring can alter potency and selectivity for various biological targets. nih.gov

Piperidine Ring: The piperidine ring acts as a rigid, three-dimensional scaffold that correctly orients the other functional groups for optimal interaction with a biological target. A critical feature of this ring is the tertiary amine nitrogen. At physiological pH, this nitrogen is typically protonated, acting as a cationic center capable of forming strong ionic interactions or hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor pocket. nih.gov This basic nitrogen is a common feature in many neurologically active agents, facilitating interactions with key residues in their respective targets.

4-Carboxamide Group: This functional group is a classic hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). nih.gov The ability to form multiple, directionally specific hydrogen bonds makes the carboxamide group pivotal for molecular recognition and binding specificity. unina.it In SAR studies of various piperidine-4-carboxamides, the integrity of this group is often essential for maintaining biological activity. For example, in a series of anti-Mycobacterium abscessus agents, the piperidine-4-carboxamide core was identified as a novel structural class of DNA gyrase inhibitors, where the carboxamide likely interacts with the enzyme's active site. nih.gov

4-Methyl Group: The methyl group at the 4-position of the piperidine ring contributes to the molecule's lipophilicity and provides steric bulk. This substitution prevents the presence of a hydrogen atom at this position, which can influence the conformational preference of the carboxamide group. This steric influence can lock the carboxamide into a specific orientation (axial or equatorial) that may be more favorable for binding to a target. Furthermore, the methyl group itself can participate in hydrophobic interactions within a lipophilic pocket of the binding site.

Based on the analysis of these components, the pharmacophore for this compound derivatives can be defined by the following key features:

An aromatic/hydrophobic region (provided by the benzyl group).

A positive ionizable center (the piperidine nitrogen).

A hydrogen bond donor/acceptor unit (the carboxamide group).

A hydrophobic/steric feature (the 4-methyl group).

The spatial arrangement of these four points is critical for biological activity.

Structure-Activity Relationship Data from Analogous Compounds

To illustrate the importance of these pharmacophoric elements, the following table summarizes SAR findings from studies on structurally related piperidine carboxamides.

| Compound Series | Modification | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Piperidine-4-carboxamides | Substitution on the phenyl ring of an N-phenylacetamide moiety | Anti-Mycobacterium abscessus (DNA Gyrase Inhibition) | A 4-trifluoromethyl substitution increased activity nearly 10-fold compared to the unsubstituted parent compound, highlighting the importance of the electronic and hydrophobic character of this region. | nih.gov |

| Pyrimidine-4-carboxamides | Replacement of a flexible N-methylphenethylamine with a rigid (S)-3-phenylpiperidine | NAPE-PLD Inhibition | Conformational restriction by incorporating the piperidine ring increased inhibitory potency 3-fold, demonstrating the importance of scaffold rigidity. | nih.gov |

| 4-Azaindole-2-piperidines | Replacement of the piperidine ring with an acyclic analog | Anti-Trypanosoma cruzi | Replacing the piperidine with a flexible, acyclic structure resulted in a complete loss of activity, emphasizing the role of the ring as a rigid scaffold. | dndi.org |

| Tacrine–Quinoline Hybrids | Replacement of an amide linker with a more flexible methylene (B1212753) linker | Cholinesterase Inhibition | The less rigid methylene linker led to a marked improvement in potency, suggesting that for some targets, controlled flexibility is beneficial. | mdpi.com |

These findings from related compound series underscore the defined pharmacophoric elements. Modifications that alter the hydrophobic character, the position of the basic nitrogen, or the hydrogen bonding capacity of the carboxamide group can lead to significant changes in biological activity, thereby validating the proposed pharmacophore model for the this compound scaffold.

Computational Chemistry and in Silico Approaches to Molecular Interaction

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

Ligand-Protein Interaction Profiling

In the absence of specific docking studies on N-benzyl-4-methylpiperidine-4-carboxamide, we can infer its potential interaction profile based on studies of similar piperidine-based molecules. These studies often reveal a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions driving the binding affinity. The N-benzyl group is likely to engage in hydrophobic interactions within a protein's binding pocket, while the carboxamide moiety can act as both a hydrogen bond donor and acceptor. The piperidine (B6355638) ring itself can also contribute to van der Waals interactions.

Interactive Table: Potential Ligand-Protein Interactions for this compound

| Molecular Fragment | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Benzyl (B1604629) Group | Hydrophobic, π-π stacking | Phenylalanine, Tyrosine, Tryptophan |

| Piperidine Ring | Hydrophobic, van der Waals | Leucine, Valine, Isoleucine |

| Carboxamide (NH) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Carboxamide (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

Identification of Binding Pockets and Key Residues

The identification of binding pockets and key amino acid residues is a crucial outcome of molecular docking simulations. For a molecule like this compound, the specific architecture of a target protein's active site would determine the key interactions. For instance, in a hypothetical enzyme active site, the benzyl group might fit into a hydrophobic pocket, while the carboxamide group forms hydrogen bonds with polar residues at the entrance of the pocket, orienting the molecule for optimal binding.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich benzyl and carboxamide groups, indicating these are the primary sites for electron donation. Conversely, the LUMO would likely be distributed over the aromatic ring, suggesting it can act as an electron acceptor.

Interactive Table: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) - Representative Values | Description |

| HOMO | -6.5 | Electron-donating regions |

| LUMO | -1.2 | Electron-accepting regions |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Determination

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atom of the carboxamide group, indicating a site for electrophilic attack. The regions around the hydrogen atoms of the amide and the aromatic ring would exhibit positive potential (blue), suggesting sites for nucleophilic attack.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Characterization

In the realm of computational chemistry, understanding the electronic structure of a molecule is fundamental to characterizing its chemical behavior and reactivity. The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools that provide a detailed picture of electron pairing and localization. These methods offer a visual and quantitative description of chemical bonding, lone pairs, and core electrons, which is derived from the electron density and kinetic energy density of the molecule.

For a molecule such as this compound, an ELF and LOL analysis, typically performed using Density Functional Theory (DFT) calculations, would elucidate the nature of its covalent bonds—such as the C-C, C-N, C-H, C=O, and N-H bonds. The analysis would reveal regions of high electron localization corresponding to these bonds and to the lone pairs of electrons on the nitrogen and oxygen atoms. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and potential binding modes with biological targets. For instance, the localization of the nitrogen lone pair in the piperidine ring and the oxygen lone pair in the carboxamide group are key determinants of their hydrogen bonding capabilities. researchgate.netresearchgate.net

While specific ELF and LOL studies on this compound are not extensively documented in public literature, the application of these methods to similar heterocyclic structures confirms their utility in providing deep insights into molecular electronic architecture. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of novel compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening. longdom.orgnih.gov

For a class of compounds including this compound, a QSAR study would involve synthesizing a library of analogues with variations in their structure. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., LogP)

Topological: (e.g., connectivity indices)

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that links these descriptors to the observed activity. nih.gov Such models have been successfully applied to various piperidine derivatives to predict activities ranging from anticancer to antidepressant effects. nih.govresearchgate.net A robust QSAR model can highlight the structural features crucial for activity, for instance, indicating that a certain substitution pattern on the benzyl ring or the piperidine core enhances potency. researchgate.net

Table 1: Hypothetical Data for a QSAR Study of Piperidine Carboxamide Derivatives

| Compound ID | R1-Group | LogP | Molecular Weight ( g/mol ) | TPSA (Ų) | Biological Activity (IC50, µM) |

| 1 | H | 2.5 | 232.32 | 49.3 | 5.2 |

| 2 | 4-CH3 | 2.9 | 246.35 | 49.3 | 3.8 |

| 3 | 4-Cl | 3.1 | 266.76 | 49.3 | 2.1 |

| 4 | 4-OCH3 | 2.4 | 262.35 | 58.5 | 4.5 |

| 5 | 3-NO2 | 2.6 | 277.31 | 95.1 | 8.9 |

This table is for illustrative purposes only.

Computational Prediction of Biological Activity Spectra

Beyond predicting activity against a single target, computational methods can forecast the entire biological activity spectrum of a molecule. Tools such as PASS (Prediction of Activity Spectra for Substances) utilize the structural formula of a compound to predict a wide range of pharmacological effects and biological mechanisms based on a vast database of known active compounds. clinmedkaz.orginonu.edu.tr

For this compound, a PASS prediction would generate a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). This in silico screening can uncover unexpected therapeutic potentials or potential off-target effects early in the drug discovery process. clinmedkaz.org Given the prevalence of the piperidine scaffold in pharmaceuticals, a compound like this compound might be predicted to interact with various central nervous system targets, ion channels, or enzymes. nih.govmdpi.com

Table 2: Illustrative PASS Prediction for this compound

| Predicted Activity | Pa | Pi |

| Mu-opioid receptor agonist | 0.650 | 0.012 |

| Anesthetic (local) | 0.580 | 0.025 |

| Anticonvulsant | 0.495 | 0.041 |

| Kinase Inhibitor | 0.450 | 0.033 |

| Anti-inflammatory | 0.380 | 0.068 |

This table contains hypothetical data for illustrative purposes.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Development Strategy

The success of a drug candidate is critically dependent on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.net Failures in clinical trials are often attributed to poor ADME properties. In silico ADME prediction has become an indispensable tool in preclinical development, allowing for the early assessment and filtering of compounds with unfavorable pharmacokinetic characteristics. fiveable.menih.gov

Various computational models and software are used to predict key ADME parameters for this compound based on its structure. These predictions help in formulating a strategic plan for further preclinical testing. fiveable.me

Key predicted ADME properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) indicate how the compound will distribute throughout the body.

Metabolism: In silico systems predict interactions with cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of most drugs. This helps to anticipate potential drug-drug interactions.

Excretion: Properties like renal clearance can be estimated.

Furthermore, computational tools assess the "drug-likeness" of a compound based on criteria such as Lipinski's Rule of Five. rdd.edu.iq Early in silico ADME evaluation ensures that resources are focused on candidates with a higher probability of success in later developmental stages. nih.govmdpi.com

Table 3: Predicted In Silico ADME Properties for this compound

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | 246.35 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.9 | Optimal range for absorption |

| H-Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| H-Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| TPSA (Topological Polar Surface Area) | 49.3 Ų | Good potential for oral bioavailability (<140 Ų) |

| Blood-Brain Barrier (BBB) Permeation | Yes | Likely to cross the BBB |

| Human Intestinal Absorption (HIA) | >90% | High absorption expected |

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |

This table is for illustrative purposes only.

Investigation of Molecular Mechanisms and Biological Targets of N Benzyl 4 Methylpiperidine 4 Carboxamide

Receptor Modulation and Ligand-Receptor Interactions

The interaction of N-benzyl-4-methylpiperidine-4-carboxamide and its analogs with various receptor systems has been a subject of scientific inquiry, revealing a complex pharmacological profile. These investigations have primarily focused on opioid, serotonin (B10506), and dopaminergic receptors, as well as chemokine receptors, to elucidate the compound's potential mechanisms of action.

Research into the opioid receptor activity of N-benzylpiperidine derivatives indicates that structural modifications significantly influence binding affinity, particularly at the μ-opioid receptor (MOR). While specific data for this compound is not extensively detailed in the provided results, the broader class of N-benzyl analogs of fentanyl, a potent MOR agonist, demonstrates markedly reduced activity compared to their N-phenethyl counterparts. nih.govplos.org The removal of a single carbon from the N-phenethyl group to form the N-benzyl analog can drastically decrease efficacy. nih.govplos.org

Conversely, modifications at the 4-position of the piperidine (B6355638) ring are shown to be a critical determinant of binding affinity for opioid receptors. nih.govplos.org Studies on related structures, such as 7-E-benzylidene-substituted 4,5-epoxymorphinans, have shown that substitutions on the benzylidene aromatic ring can influence efficacy at opioid receptors, leading to potent MOR agonists and δ-opioid receptor (DOR) antagonists with negligible affinity for the Kappa-opioid receptor (KOR). frontiersin.org

| Compound Class | Receptor Target | Finding |

|---|---|---|

| N-benzyl analog of fentanyl | μ-opioid receptor (MOR) | Greatly reduced activity compared to fentanyl. nih.govplos.org |

| 7-E-benzylidene-4,5-epoxymorphinans | μ-opioid receptor (MOR) | High-potency, high-efficacy agonists. frontiersin.org |

| 7-E-benzylidene-4,5-epoxymorphinans | δ-opioid receptor (DOR) | Antagonist activity. frontiersin.org |

| 7-E-benzylidene-4,5-epoxymorphinans | Kappa-opioid receptor (KOR) | Negligible affinity. frontiersin.org |

The N-benzylpiperidine carboxamide scaffold has been extensively studied for its interaction with monoamine transporters, including the serotonin transporter (SERT). Studies on a series of 4-benzylpiperidine (B145979) carboxamides revealed that the nature of aromatic substituents plays a crucial role in determining selectivity towards SERT. nih.gov For instance, compounds featuring a biphenyl (B1667301) group tend to exhibit stronger inhibition of SERT compared to those with a diphenyl group. nih.govkoreascience.kr Similarly, derivatives with a 2-naphthyl ring showed enhanced inhibition of SERT compared to those with a 1-naphthyl ring. nih.gov

In a related class of compounds, benzyl (B1604629) ester derivatives of meperidine and normeperidine, the benzyl ester scaffold was found to be well-suited for developing potent and selective SERT ligands. nih.gov These compounds generally displayed low nanomolar binding affinity for SERT. nih.gov While these studies focus on serotonin reuptake inhibition rather than direct receptor binding (e.g., 5-HT2A, 5-HT1A), they underscore the significance of the N-benzylpiperidine moiety in modulating the serotonin system.

The N-benzylpiperidine framework is a key structural feature in compounds investigated for their activity at dopamine (B1211576) receptors, particularly the D4 receptor subtype. Research has identified 3- and 4-benzyloxypiperidine scaffolds as potent and selective dopamine D4 receptor antagonists. nih.gov Docking studies of these compounds into the D4 receptor crystal structure revealed key interactions, including a salt bridge with the Asp115 residue and a π-π stacking interaction with Phe410 from the N-benzyl group. nih.gov

Furthermore, investigations into 4-benzylpiperidine carboxamides as monoamine reuptake inhibitors have shown that structural features influence selectivity for the dopamine transporter (DAT). nih.gov Compounds with a two-carbon linker between the amine and the piperidine ring, along with a diphenyl group, exhibited stronger inhibition of dopamine reuptake. nih.govkoreascience.kr The regulation of DAT activity by these compounds was shown to subsequently determine dopamine D2 receptor (D2R) function, as a DAT inhibitor from this class could block the DAT-mediated inhibition of D2R endocytosis. nih.gov

Table 2: Dopamine Receptor and Transporter Interactions for N-Benzylpiperidine Analogs

| Compound Class | Target | Key Findings |

|---|---|---|

| 3- & 4-Benzyloxypiperidines | Dopamine D4 Receptor | Potent and selective antagonists. nih.gov |

| 4-Benzylpiperidine carboxamides | Dopamine Transporter (DAT) | Inhibition potency influenced by linker length and aromatic substituents. nih.gov |

| 4-Benzylpiperidine carboxamides | Dopamine D2 Receptor (D2R) | Function modulated indirectly via DAT inhibition. nih.gov |

While the search results did not yield direct evidence of this compound acting as a CC Chemokine Receptor 4 (CCR4) antagonist, research on structurally similar piperidine-4-carboxamides has identified potent antagonists for the related CCR5 receptor. One study led to the discovery of TAK-220, a piperidine-4-carboxamide derivative, which demonstrated high CCR5 binding affinity (IC₅₀ = 3.5 nM) and potent inhibition of HIV-1 replication. nih.gov This highlights the potential of the piperidine-4-carboxamide scaffold to interact with chemokine receptors, although specific activity at CCR4 for the subject compound remains to be investigated.

Antiviral Mechanism of Action

Beyond receptor modulation, this compound and its analogs have been identified as a promising class of antiviral agents, specifically targeting the influenza virus.

A significant body of research has identified N-benzyl-4,4-disubstituted piperidines as a potent class of influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. nih.govresearchgate.netub.edu The antiviral mechanism of these compounds involves the inhibition of the low pH-induced membrane fusion process mediated by the viral hemagglutinin (HA) protein. researchgate.net

Computational and mechanistic studies have proposed a novel binding site for these inhibitors. researchgate.netub.edu The binding pocket is located at the bottom of the HA2 stem, in close proximity to the fusion peptide. researchgate.net The interaction is stabilized by a direct π-stacking interaction between the N-benzylpiperidine moiety and the F9HA2 residue of the fusion peptide, further reinforced by another π-stacking interaction with Y119HA2 and a salt bridge between the protonated piperidine nitrogen and E120HA2. researchgate.net This unique binding mode and mechanism identify this class of compounds as the first examples of fusion peptide binders, representing a promising scaffold for the development of new anti-influenza drugs. nih.govresearchgate.net

Table 3: Antiviral Activity Profile of N-benzyl-4,4-disubstituted Piperidines

| Virus Target | Mechanism of Action | Key Molecular Interactions |

|---|---|---|

| Influenza A/H1N1 | Inhibition of Hemagglutinin (HA)-mediated membrane fusion. nih.govresearchgate.net | Binds to a novel pocket on the HA2 subunit near the fusion peptide. researchgate.netub.edu |

| Influenza A/H1N1 | π-stacking with F9HA2 and Y119HA2; salt bridge with E120HA2. researchgate.net |

Modulation of Neurotropic Alphavirus Replication

Table 1: Research Findings on Related Alphavirus Inhibitors

| Compound/Analog Class | Virus Studied | Key Findings | Citation |

| Thieno[3,2-b]pyrrole and Indole (B1671886) Piperidine-4-carboxamides | WEEV, NSV | Enantiomers showed differential activity, suggesting specific binding modes. Increased cell viability post-infection. | nih.gov |

| Conformationally Restricted Indole-based Piperidines | Neurotropic Alphaviruses | The piperidine-4-carboxamide moiety was identified as an important hydrogen bond acceptor in a developed pharmacophore model. | nih.gov |

This table is provided for contextual purposes and highlights research on structurally related compounds. Data for this compound is not available.

Modulation of Cellular Signaling Pathways

There is a lack of published research investigating the effects of this compound on the Notch signaling pathway. The Notch pathway is a critical regulator of cell differentiation, proliferation, and survival, and its aberrant activation is implicated in various cancers. nih.govmdpi.com While numerous natural and synthetic compounds are being studied for their potential to modulate Notch signaling, this compound has not been identified as one of these agents in the available scientific literature. nih.gov The core structure of benzoylpiperidine is recognized as a "privileged structure" in medicinal chemistry for its presence in compounds targeting serotonin and dopamine receptors, but its role in Notch signaling is not established. nih.gov

This compound as a Biochemical Probe for Biological Systems

There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a biochemical probe. Biochemical probes are specialized molecules designed to identify and study biological targets, and their development requires extensive characterization of their selectivity, potency, and mechanism of action. The absence of foundational research on the biological activities and targets of this compound precludes its use in such an application at present.

Preclinical in Vitro and Cellular Assay Methodologies for N Benzyl 4 Methylpiperidine 4 Carboxamide Research

High-Throughput Screening (HTS) Methodologies for Compound Identification

High-throughput screening (HTS) is a foundational approach in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds to identify those that interact with a specific biological target or modulate a particular cellular pathway. news-medical.netnih.gov In the context of N-benzyl-4-methylpiperidine-4-carboxamide research, HTS would be instrumental in the initial identification of its biological activity.

The process typically involves several key stages, beginning with the identification of a biological target, which could be a receptor, enzyme, or signaling pathway hypothesized to be relevant to a particular disease. news-medical.net Subsequently, an assay is developed to reliably measure the activity of this target in a format that can be automated. news-medical.net Small molecule libraries, which can contain hundreds of thousands to millions of unique compounds, are then screened against the target. news-medical.netnih.gov

For a novel compound like this compound, HTS could be employed in a target-based screen to determine if it interacts with a known enzyme or receptor. Alternatively, a phenotypic screen could be utilized, where the compound is tested for its ability to produce a desired change in a cellular model, without prior knowledge of the specific molecular target. The primary goal of HTS is to identify "hits"—compounds that demonstrate a desired level of activity. These hits, including potentially this compound, would then undergo further validation and optimization.

A critical aspect of HTS is the use of robust and miniaturized assays to allow for the cost-effective screening of large numbers of compounds. acs.org Data analysis is another key component, with sophisticated software used to manage the vast amounts of data generated and to identify statistically significant hits.

| HTS Campaign Parameter | Description |

| Library Size | >100,000 compounds |

| Assay Format | 384-well or 1536-well microplates |

| Detection Method | Fluorescence, Luminescence, or Absorbance |

| Primary Endpoint | Inhibition or activation of a specific target/pathway |

| Hit Criteria | >50% inhibition/activation at a single concentration (e.g., 10 µM) |

Enzymatic Assays for Target Activity Profiling

Once a compound has been identified as a potential modulator of a biological process, enzymatic assays are employed to characterize its interaction with specific enzyme targets. bellbrooklabs.com These assays are fundamental in determining the potency and mechanism of action of a compound like this compound. nih.gov

The initial step in developing an enzymatic assay is to obtain a purified and active form of the target enzyme. nih.gov The assay is then designed to measure the rate of the enzymatic reaction, typically by monitoring the consumption of a substrate or the formation of a product. researchgate.net A variety of detection methods can be used, including spectrophotometry, fluorometry, and luminometry.

To determine the inhibitory potential of this compound, a concentration-response curve would be generated by measuring the enzyme's activity in the presence of increasing concentrations of the compound. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) can be determined.

Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). bellbrooklabs.com These studies involve measuring the enzyme's reaction rate at various substrate concentrations in the presence and absence of the inhibitor. nih.gov The data is then plotted using methods such as the Lineweaver-Burk plot to determine the mode of inhibition.

| Assay Component | Description |

| Enzyme | Purified recombinant target enzyme |

| Substrate | Natural or synthetic substrate for the enzyme |

| Detection Method | Spectrophotometric, Fluorometric, or Luminescent |

| Endpoint | Rate of product formation or substrate depletion |

| Key Parameter | IC50 (half-maximal inhibitory concentration) |

Cell-Based Functional Assays

Cell-based assays are crucial for understanding the effects of a compound in a more physiologically relevant context. creative-bioarray.com These assays provide information on how a compound like this compound affects cellular processes such as viability, proliferation, and signaling pathways.

Cellular Viability and Proliferation Assays

Cellular viability and proliferation assays are essential for assessing the cytotoxic or cytostatic effects of a compound. danaher.comnih.gov These assays are critical for determining the therapeutic window of a potential drug candidate. danaher.com

A variety of methods are available to measure cell viability. miltenyibiotec.com One common method is the MTT assay, which measures the metabolic activity of cells. assaygenie.com In this assay, the tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product, which can be quantified spectrophotometrically. Another approach is to measure the integrity of the cell membrane using dyes like trypan blue or propidium (B1200493) iodide, which are excluded from live cells but can enter and stain dead cells.

Proliferation assays, on the other hand, measure the rate of cell division. abcam.com The BrdU assay is a widely used method that involves the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells. numberanalytics.com The incorporated BrdU can then be detected using a specific antibody. Other methods include direct cell counting or assays that measure total DNA content. numberanalytics.com

| Assay Type | Principle | Endpoint |

| MTT Assay | Measures metabolic activity via reduction of MTT to formazan. | Absorbance at 570 nm |

| Trypan Blue Exclusion | Viable cells exclude the dye, while non-viable cells are stained. | Percentage of viable cells |

| BrdU Incorporation | Measures DNA synthesis in proliferating cells. | Fluorescence or Absorbance |

| Cell Counting | Direct enumeration of cells over time. | Cell number |

Cell-Based Reporter Gene Assays for Specific Pathway Modulation

Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways by a compound. thermofisher.combmglabtech.com These assays utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), which is placed under the control of a promoter that is regulated by the signaling pathway of interest. promega.com

To investigate the effect of this compound on a particular pathway, cells would be transfected with a reporter construct containing a response element for a key transcription factor in that pathway. qiagen.com If the compound activates or inhibits the pathway, it will lead to a change in the expression of the reporter gene, which can be easily measured. thermofisher.com For example, a luciferase-based reporter assay would measure the luminescence produced by the luciferase enzyme, which would be proportional to the activity of the signaling pathway. promega.com

Dual-luciferase reporter assays are often used to improve the accuracy of the results by co-transfecting a second reporter gene under the control of a constitutive promoter to normalize for variations in transfection efficiency and cell number. promega.com

| Assay Component | Description |

| Reporter Gene | Luciferase, Green Fluorescent Protein (GFP), β-galactosidase |

| Promoter/Response Element | Specific to the signaling pathway of interest (e.g., NF-κB, CREB) |

| Detection Method | Luminescence, Fluorescence, or Colorimetric |

| Endpoint | Change in reporter gene expression |

Receptor Binding and Functional Assays in Cellular Systems

If this compound is hypothesized to act on a specific cell surface receptor, receptor binding and functional assays are essential to confirm this interaction. nih.gov

Receptor binding assays are used to determine the affinity of a compound for a receptor. nih.gov In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with cells or cell membranes expressing the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). labome.com The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) can be calculated, which is a measure of the compound's binding affinity. nih.gov

Functional assays, on the other hand, measure the downstream consequences of receptor binding. slideshare.net For example, if the receptor is a G-protein coupled receptor (GPCR), a functional assay might measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. These assays provide information on whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.

| Assay Type | Principle | Key Parameter |

| Competitive Radioligand Binding | Measures the ability of a compound to displace a radiolabeled ligand from a receptor. | Ki (Inhibitory Constant) |

| cAMP Assay | Measures changes in intracellular cyclic AMP levels following receptor activation/inhibition. | EC50/IC50 |

| Calcium Flux Assay | Measures changes in intracellular calcium concentrations upon receptor activation. | EC50 |

Cellular Thermostability Assays for Target Engagement

The cellular thermal shift assay (CETSA) is a powerful technique for confirming that a compound binds to its target protein within the complex environment of a living cell. nih.govwikipedia.org The principle behind CETSA is that the binding of a ligand to a protein can increase its thermal stability. annualreviews.orgcetsa.org

In a CETSA experiment, intact cells are treated with the compound of interest, in this case, this compound. The cells are then heated to a range of temperatures, causing proteins to denature and aggregate. researchgate.net After cell lysis, the soluble protein fraction is separated from the aggregated proteins by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry. nih.gov

If this compound binds to its target protein, it will stabilize the protein, resulting in more of the protein remaining in the soluble fraction at higher temperatures compared to untreated cells. researchgate.net This thermal shift provides direct evidence of target engagement in a cellular context.

| Experimental Step | Description |

| Compound Treatment | Intact cells are incubated with this compound. |

| Heating | Cells are heated to a range of temperatures to induce protein denaturation. |

| Lysis and Fractionation | Cells are lysed, and soluble proteins are separated from aggregated proteins. |

| Protein Quantification | The amount of the target protein in the soluble fraction is quantified. |

| Endpoint | A shift in the melting temperature (Tm) of the target protein. |

Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Characterization

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of large enzyme families directly in native biological systems. researchgate.net This technique employs active site-directed chemical probes to label and identify active enzymes within a complex proteome. nih.gov While specific ABPP studies characterizing this compound are not prominently available in the reviewed literature, the methodology provides a clear framework for how its interaction with serine hydrolases could be investigated.

Serine hydrolases represent one of the largest and most diverse enzyme classes, playing key roles in processes like inflammation, neurotransmission, and metabolism. nih.gov ABPP is particularly well-suited for characterizing inhibitors of these enzymes. The standard approach for assessing a potential inhibitor is competitive ABPP. In this method, a proteome is pre-incubated with the inhibitor of interest (e.g., this compound) before treatment with a broad-spectrum serine hydrolase-directed ABPP probe, such as a fluorophosphonate coupled to a reporter tag like biotin (B1667282) (FP-biotin). nih.govmdpi.com

Active enzymes that are inhibited by the compound will not react with the FP-biotin probe. The entire proteome is then separated by SDS-PAGE, and the probe-labeled enzymes are visualized. A reduction in the signal for a particular enzyme in the inhibitor-treated sample compared to the control indicates that the compound has successfully engaged and inhibited that specific serine hydrolase. This method allows for the simultaneous assessment of inhibitor potency and selectivity against dozens of serine hydrolases in a single experiment.

Table 1: Competitive ABPP Workflow for Inhibitor Characterization

| Step | Description | Purpose |

| 1. Proteome Incubation | A complex biological sample (e.g., cell or tissue lysate) is incubated with the test inhibitor (this compound). | To allow the inhibitor to bind to its target enzyme(s). |

| 2. Probe Labeling | The pre-incubated proteome is treated with a broad-spectrum activity-based probe (e.g., FP-Biotin) that covalently modifies the active site of serine hydrolases. | To label all active serine hydrolases that were not blocked by the test inhibitor. |

| 3. Analysis | Labeled proteins are separated by gel electrophoresis. The reporter tag (biotin or a fluorophore) is used for detection and quantification. | To identify specific serine hydrolases that show reduced probe labeling, indicating they are targets of the test inhibitor. |

This methodology could be instrumental in identifying novel serine hydrolase targets of this compound and understanding its mechanism of action and off-target effects.

Resistance Selection and Mutant Analysis in Antiviral Research

In the context of antiviral drug development, a critical preclinical step is to understand the potential for viral resistance. Resistance selection studies are cellular assays designed to identify the genetic mutations that allow a virus to replicate in the presence of an inhibitory compound. This information is vital for predicting clinical resistance and for designing second-generation inhibitors.

Research on N-benzyl piperidine (B6355638) derivatives has demonstrated their potential as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. One study identified an N-benzyl compound with a piperidine core that retained high potency against several HIV-1 strains carrying mutations known to confer resistance to other NNRTIs.

The general methodology for resistance selection involves the long-term culture of a virus-infected cell line in the presence of sub-optimal concentrations of the antiviral compound. This process creates selective pressure, favoring the growth of virions that have acquired random mutations rendering them less susceptible to the drug.

Steps in Resistance Selection and Analysis:

Virus Culture: A wild-type strain of the virus is cultured in susceptible host cells (e.g., MT-4 cells for HIV).

Drug Exposure: The culture is maintained in the presence of the test compound (e.g., an N-benzyl piperidine derivative) at a concentration that partially, but does not completely, suppress viral replication.

Passaging: The virus is serially passaged into fresh cell cultures with gradually increasing concentrations of the compound.

Phenotypic Analysis: Once a resistant viral population emerges that can replicate at high drug concentrations, its level of resistance is quantified by determining the fold-change in the EC50 value compared to the wild-type virus.

Genotypic Analysis: The gene encoding the drug's target protein (e.g., reverse transcriptase for HIV) is sequenced from the resistant viral population to identify specific amino acid substitutions.

This process allows researchers to map the compound's binding site and understand the mechanisms of resistance. For instance, studies on related N-benzyl piperidine compounds have evaluated their efficacy against viruses with known resistance mutations.

Table 2: Example of N-Benzyl Piperidine Derivative Activity Against Resistant HIV-1 Mutants

| HIV-1 Mutant | Mutation Location | Activity of N-Benzyl Piperidine Derivative |

| K103N/Y181C | Reverse Transcriptase | Potent Activity Retained |

| Y188L | Reverse Transcriptase | Potent Activity Retained |

Data derived from studies on piperidine-linked aminopyrimidine derivatives. google.com

This analytical approach is essential for characterizing the resistance profile of this compound if it were pursued as an antiviral candidate.

Sterol Biosynthesis Pathway Analysis in Fungal Models

The ergosterol (B1671047) biosynthesis pathway is a primary target for many antifungal drugs because ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. nih.gov In vitro analysis of this pathway can elucidate the mechanism of action of novel antifungal compounds. Studies on structurally related 4-aminopiperidines, including N-benzyl derivatives, have identified them as potent inhibitors of this pathway. acs.org

The methodology to identify the specific enzyme being inhibited within the pathway involves analyzing the sterol composition of fungal cells after treatment with the compound. When a specific enzyme is blocked, its substrate will accumulate and can be detected.

Methodology for Sterol Pathway Analysis:

Fungal Culture: A fungal model, such as Candida albicans or Aspergillus fumigatus, is cultured in a suitable growth medium.

Compound Treatment: The cultures are treated with the test compound (e.g., this compound) at a concentration around its Minimum Inhibitory Concentration (MIC).

Sterol Extraction: After incubation, the fungal cells are harvested, and the non-saponifiable lipids (containing the sterols) are extracted.

GC-MS Analysis: The extracted sterols are derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The resulting chromatogram reveals the profile of different sterol molecules in the cell.

Data Interpretation: The sterol profile of treated cells is compared to that of untreated cells. A significant accumulation of a particular sterol intermediate in the treated sample points to the inhibition of the enzyme responsible for its conversion.

Research on related 4-aminopiperidines showed a significant accumulation of sterols that are substrates for the enzymes sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2), indicating these as the likely targets. acs.org

Table 3: Sterol Accumulation and Inferred Enzyme Inhibition in Fungal Models

| Accumulated Sterol Intermediate | Inferred Inhibited Enzyme | Enzyme Function |

| Ignosterol | Sterol C14-reductase (ERG24) | Reduces the C14-15 double bond. |

| Fecosterol | Sterol C8-isomerase (ERG2) | Isomerizes the C8-9 double bond to C7-8. |

This analytical method provides precise information on the molecular mechanism of antifungal action, which is crucial for the preclinical evaluation of compounds like this compound.

Neuroprotection Studies in Neuronal Cell Lines

In vitro neuroprotection assays are fundamental for evaluating the potential of compounds to prevent neuronal cell death, a hallmark of neurodegenerative diseases. These studies typically utilize immortalized neuronal cell lines, such as human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells, which can be differentiated to exhibit neuron-like characteristics. While studies on this compound itself are not detailed, research on various N-benzylpiperidine derivatives demonstrates the standard methodologies employed. nih.govnih.gov

The core principle of these assays is to induce cellular stress or toxicity that mimics a pathological condition and to assess whether pre-treatment with the test compound can mitigate the damage.

Common Methodologies for In Vitro Neuroprotection:

Cell Culture and Differentiation: Neuronal cell lines are cultured and often treated with agents like retinoic acid to induce differentiation, causing them to develop neurites and express neuronal markers.

Induction of Neurotoxicity: A neurotoxic stimulus is applied to the cells. The choice of toxin depends on the pathological process being modeled.

Compound Treatment: Cells are typically pre-treated with various concentrations of the test compound before and/or during the application of the neurotoxin.

Assessment of Cell Viability and Cytotoxicity: Following treatment, the extent of neuroprotection is quantified using various assays.

Common assays include the MTT assay , which measures the metabolic activity of living cells, and the LDH release assay , which measures the release of lactate (B86563) dehydrogenase from cells with damaged membranes, indicating cytotoxicity. diva-portal.org Other methods can assess specific cell death pathways, such as measuring caspase activation for apoptosis or reactive oxygen species (ROS) production for oxidative stress.

Table 4: Common In Vitro Models and Assays for Neuroprotection Studies

| Neurotoxic Stimulus | Pathological Process Modeled | Common Cell Line | Endpoint Assay |

| Glutamate | Excitotoxicity | SH-SY5Y, Primary Neurons | Cell Viability (MTT), Apoptosis |

| Hydrogen Peroxide (H₂O₂) | Oxidative Stress | PC12, SH-SY5Y | Cell Viability (MTT), ROS levels |

| Amyloid-beta (Aβ) peptide | Alzheimer's Disease | PC12, SH-SY5Y | Cell Viability, Neurite Outgrowth |

| 6-Hydroxydopamine (6-OHDA) | Parkinson's Disease | SH-SY5Y | Cell Viability, Dopamine (B1211576) Uptake |

These methodologies provide a robust framework for the initial screening and characterization of the potential neuroprotective effects of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)